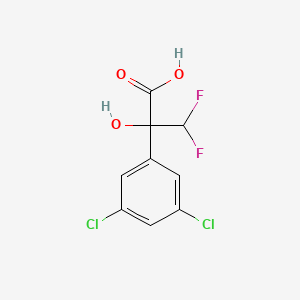
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of dichlorophenyl and difluorohydroxypropanoic acid groups
Méthodes De Préparation
The synthesis of 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorophenyl derivatives with difluorinated reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Des Réactions Chimiques
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(3,5-Dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid can be compared with other similar compounds such as:
3,5-Dichlorophenylacetic acid: This compound also contains a dichlorophenyl group but differs in its acetic acid moiety.
3,5-Dichlorophenylpropionic acid: Similar to the above compound, it has a propionic acid group instead of a difluorohydroxypropanoic acid group.
3,5-Dichlorophenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki–Miyaura coupling reactions. The uniqueness of this compound lies in its difluorohydroxypropanoic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6Cl2F2O3 |
|---|---|
Poids moléculaire |
271.04 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-6(11)3-5)9(16,7(12)13)8(14)15/h1-3,7,16H,(H,14,15) |
Clé InChI |
JBONKNDUTGGOIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(C(F)F)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid](/img/structure/B12443202.png)
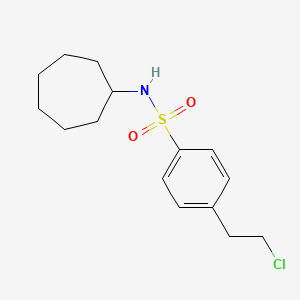
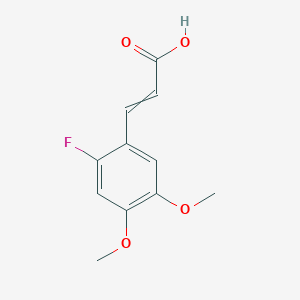
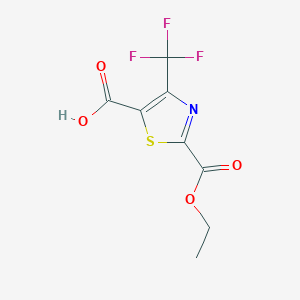
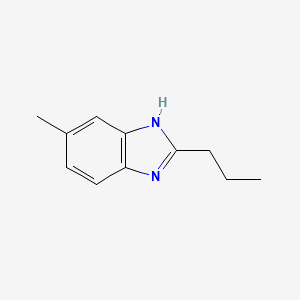
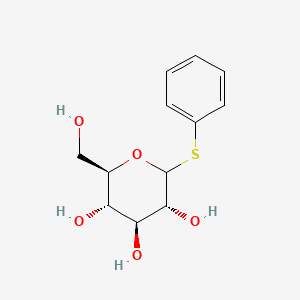
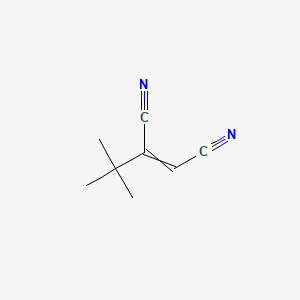

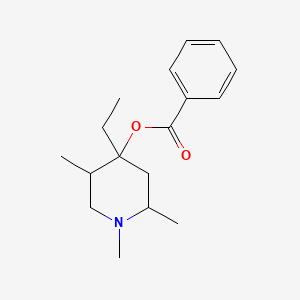
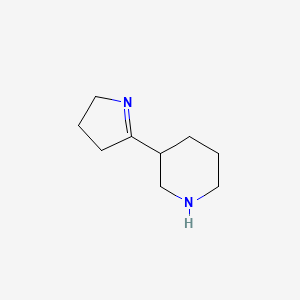
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
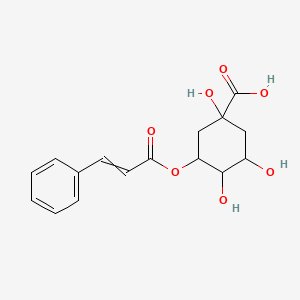
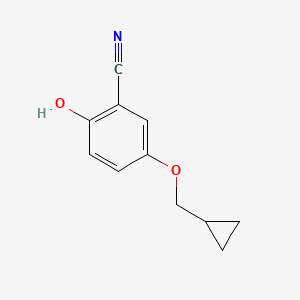
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
